REACTION_CXSMILES
|
[Mg].[CH2:2]([CH:4]([CH2:7][CH3:8])[CH2:5]Br)[CH3:3].[C:9](=[O:11])=[O:10]>C1COCC1.C(OCC)(=O)C.C(Cl)Cl>[CH2:2]([CH:4]([CH2:7][CH3:8])[CH2:5][C:9]([OH:11])=[O:10])[CH3:3]
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
155.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CBr)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CBr)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
two
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2 L 3-necked flask equipped with a condenser
|
Type
|
ADDITION
|
Details
|
attached to a nitrogen inlet tube, a mechanical stirrer, and a 500 mL addition funnel
|
Type
|
CUSTOM
|
Details
|
were crushed in a mortar and pestle
|
Type
|
ADDITION
|
Details
|
added dropwise to the stirred reaction mixture at a rate
|
Type
|
TEMPERATURE
|
Details
|
that maintained a gentle reflux
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
WAIT
|
Details
|
After 24 h
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
gently heated with a hot water bath until a homogeneous solution
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with 2N hydrochloric acid (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted once more with ethyl acetate (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a wet residue, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 56° C. under reduced pressure
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 g | |
YIELD: PERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |